Methyl 2-amino-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate is a chemical compound notable for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which significantly influences its chemical properties and reactivity.
This compound falls under the category of pyrazole derivatives, which are known for their biological activity and utility in medicinal chemistry. The presence of the trifluoromethyl group enhances its lipophilicity and biological interactions, making it an interesting subject for pharmaceutical research.
Methyl 2-amino-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate can be synthesized using several methods, primarily involving the reaction of appropriate starting materials under controlled conditions.
Technical Details:
The molecular structure of methyl 2-amino-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate features:
Data:
InChI=1S/C7H8F3N3O2/c1-5(12)4(11)3-10-6(2)9(8,9)7(13)14/h4,10H,3H2,1-2H3,(H,13,14)
CC(C(=O)O)N[C@@H]1=C(N=N1)C(F)(F)F
Methyl 2-amino-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate can participate in various chemical reactions due to its functional groups:
Technical Details:
The mechanism of action for methyl 2-amino-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate primarily involves its interaction with biological targets:
Data:
Relevant Data:
The compound's melting point and solubility characteristics are crucial for determining its suitability for various applications in drug formulation and development .
Methyl 2-amino-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate has potential applications in:
CAS No.: 172886-23-6
CAS No.: 22138-53-0
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 126622-38-6
CAS No.: 94087-41-9